
2-(10H-Phenoxazin-10-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(10H-Phenoxazin-10-yl)nicotinonitrile is a chemical compound with the molecular formula C18H11N3O and a molecular weight of 285.31 g/mol . It is characterized by a yellow to pale yellow solid appearance and has a melting point of 150-153°C . This compound is of interest due to its unique structure, which combines a phenoxazine moiety with a nicotinonitrile group, potentially offering diverse applications in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 2-(10H-Phenoxazin-10-yl)nicotinonitrile are not well-documented. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(10H-Phenoxazin-10-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation states of the phenoxazine moiety.
Reduction: Reduction reactions can modify the nitrile group to form amines or other derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenoxazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxazine oxides, while reduction could produce amines.
Aplicaciones Científicas De Investigación
2-(10H-Phenoxazin-10-yl)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 2-(10H-Phenoxazin-10-yl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The phenoxazine moiety is known for its ability to intercalate with DNA, potentially disrupting cellular processes. Additionally, the compound may interact with various enzymes and receptors, influencing biological pathways related to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazine: The parent compound, known for its wide range of applications in material science and medicine.
Phenothiazine: Structurally similar and used in various pharmacological applications.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness
2-(10H-Phenoxazin-10-yl)nicotinonitrile is unique due to the combination of the phenoxazine and nicotinonitrile groups, which may confer distinct chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H11N3O |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
2-phenoxazin-10-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H11N3O/c19-12-13-6-5-11-20-18(13)21-14-7-1-3-9-16(14)22-17-10-4-2-8-15(17)21/h1-11H |
Clave InChI |
FRRZZTQEGJPKAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=C(C=CC=N4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-3-[3-[4-(4-fluorophenyl)piperazine-1-carbonyl]phenyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14118146.png)
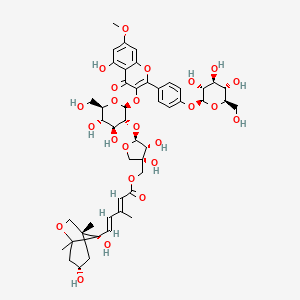
![6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B14118166.png)
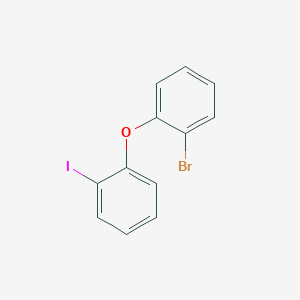
![N-(4-ethoxyphenyl)-4-(4-fluorobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B14118178.png)
![N-(4-chloro-2-fluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118181.png)
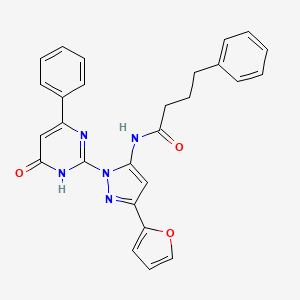


![methyl 2-(8-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14118200.png)
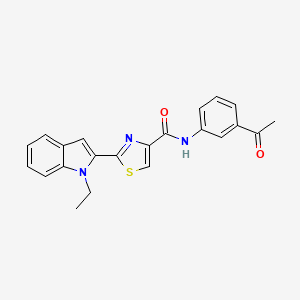
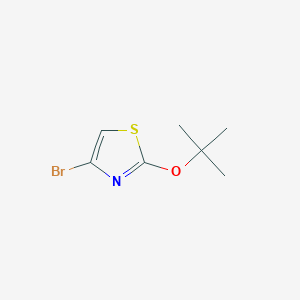
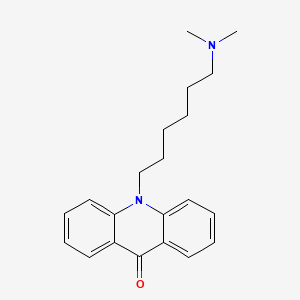
![2-Oxo-1,2-dihydro-benzo[cd]indole-5,6-dicarboxylic acid](/img/structure/B14118235.png)
